molecular formula C28H28N2O3S B11125907 methyl 5-[4-(tert-butyl)phenyl]-7-methyl-3-oxo-2-[(E,2E)-3-phenyl-2-propenylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

methyl 5-[4-(tert-butyl)phenyl]-7-methyl-3-oxo-2-[(E,2E)-3-phenyl-2-propenylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11125907
M. Wt: 472.6 g/mol
InChI Key: WFBDNPCVBFZVBV-OGCVIRRGSA-N
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Description

Methyl 5-[4-(tert-butyl)phenyl]-7-methyl-3-oxo-2-[(E,2E)-3-phenyl-2-propenylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of methyl 5-[4-(tert-butyl)phenyl]-7-methyl-3-oxo-2-[(E,2E)-3-phenyl-2-propenylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves multiple steps. One common synthetic route includes the following steps:

Mechanism of Action

The mechanism of action of methyl 5-[4-(tert-butyl)phenyl]-7-methyl-3-oxo-2-[(E,2E)-3-phenyl-2-propenylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Methyl 5-[4-(tert-butyl)phenyl]-7-methyl-3-oxo-2-[(E,2E)-3-phenyl-2-propenylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with similar compounds, such as:

Biological Activity

The compound methyl 5-[4-(tert-butyl)phenyl]-7-methyl-3-oxo-2-[(E,2E)-3-phenyl-2-propenylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound belongs to the class of thiazolo-pyrimidines, which are known for their diverse biological activities. Its structure can be broken down as follows:

  • Thiazolo ring : Contributes to various interactions with biological targets.
  • Pyrimidine moiety : Often associated with nucleic acid interactions.
  • Aromatic substituents : The tert-butyl and phenyl groups enhance lipophilicity and may influence binding affinity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolo-pyrimidine derivatives. The compound has shown promising results against various cancer cell lines.

Case Study: Anticancer Efficacy

A study evaluated the cytotoxic effects of this compound on several cancer cell lines including:

  • Huh7 (hepatocellular carcinoma)
  • MCF-7 (breast cancer)

The results demonstrated significant cytotoxicity with IC50 values of 4.67 μM for Huh7 and 2.30 μM for MCF-7, indicating potent anticancer activity without significant toxicity to normal cells (IC50 > 25 μM) .

Antimicrobial Activity

The compound's antimicrobial properties were assessed against various pathogenic bacteria and fungi. The agar well diffusion method was employed to determine its efficacy.

Results Summary

MicroorganismZone of Inhibition (mm)MIC (μg/mL)
Escherichia coli1832
Staphylococcus aureus2016
Candida albicans1564

These results suggest that the compound possesses significant antimicrobial activity, particularly against Gram-positive bacteria .

The proposed mechanism of action for the anticancer and antimicrobial activities includes:

  • Inhibition of DNA synthesis : The pyrimidine structure may interfere with nucleic acid synthesis.
  • Disruption of microbial cell membranes : The lipophilic nature allows interaction with lipid bilayers, leading to cell lysis.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazolo-pyrimidine derivatives. Modifications in the structure can lead to enhanced potency or selectivity:

  • Aromatic substitutions : Variations in substituents on the phenyl ring can modulate lipophilicity and binding affinity.
  • Alkyl chain length : Altering the length of alkyl chains can impact solubility and permeability.

Properties

Molecular Formula

C28H28N2O3S

Molecular Weight

472.6 g/mol

IUPAC Name

methyl (2E)-5-(4-tert-butylphenyl)-7-methyl-3-oxo-2-[(E)-3-phenylprop-2-enylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C28H28N2O3S/c1-18-23(26(32)33-5)24(20-14-16-21(17-15-20)28(2,3)4)30-25(31)22(34-27(30)29-18)13-9-12-19-10-7-6-8-11-19/h6-17,24H,1-5H3/b12-9+,22-13+

InChI Key

WFBDNPCVBFZVBV-OGCVIRRGSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C=C\C3=CC=CC=C3)/SC2=N1)C4=CC=C(C=C4)C(C)(C)C)C(=O)OC

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC=CC3=CC=CC=C3)SC2=N1)C4=CC=C(C=C4)C(C)(C)C)C(=O)OC

Origin of Product

United States

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